3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves a copper-catalyzed click reaction. Specifically, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione reacts with aryl azides or sodium azide and benzyl chloride in water, yielding novel 1,2,3-triazoles linked to 5,5-diphenylimidazolidine-2,4-dione. The use of a water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, enhances the reaction efficiency and reduces the need for toxic copper salts .
Molecular Structure Analysis
The molecular structure of 3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione consists of fused rings, including the imidazolidine and pyrimidine portions. The cyclobutyl group adds further complexity to its three-dimensional arrangement. The precise bond angles, distances, and stereochemistry play a crucial role in its biological interactions .
Chemical Reactions Analysis
The compound’s chemical reactivity lies in its functional groups. It can participate in nucleophilic substitution reactions, form hydrogen bonds, and potentially interact with enzymes or receptors. Further investigations are needed to explore its reactivity with other molecules and its potential as a drug candidate .
properties
IUPAC Name |
3-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13-5-15-14(21)19(13)10-6-18(7-10)12-4-11(16-8-17-12)9-2-1-3-9/h4,8-10H,1-3,5-7H2,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXGFOUBXKMKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
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